Product packaging for 1-Nitro-2-(4-nitrophenoxy)benzene(Cat. No.:CAS No. 5950-83-4)

1-Nitro-2-(4-nitrophenoxy)benzene

Cat. No.: B13750999
CAS No.: 5950-83-4
M. Wt: 260.20 g/mol
InChI Key: KDIBCWWBNMTRPK-UHFFFAOYSA-N
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Description

1-Nitro-2-(4-nitrophenoxy)benzene ( 5950-83-4) is a nitroaromatic compound with the molecular formula C12H8N2O5 and a molecular weight of 260.20 . This compound is of significant interest in advanced materials research and biochemical studies. It has been identified as a key intermediate in organic synthesis and is utilized in the development of novel compounds for DNA interaction studies . Research indicates that nitroaromatic compounds like this one show potential in anticancer drug development due to their ability to interact with DNA and inhibit replication processes . The crystalline structure of this compound has been characterized, revealing two distinct monoclinic polymorphs, which is valuable information for solid-state chemistry and materials science research . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O5 B13750999 1-Nitro-2-(4-nitrophenoxy)benzene CAS No. 5950-83-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5950-83-4

Molecular Formula

C12H8N2O5

Molecular Weight

260.20 g/mol

IUPAC Name

1-nitro-2-(4-nitrophenoxy)benzene

InChI

InChI=1S/C12H8N2O5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8H

InChI Key

KDIBCWWBNMTRPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 1 Nitro 2 4 Nitrophenoxy Benzene

Reactivity Profiles of Nitro Groups on Aromatic Rings

The two nitro groups present in 1-nitro-2-(4-nitrophenoxy)benzene are the primary sites of chemical reactivity, largely governing the molecule's participation in reduction and nucleophilic substitution reactions. Their powerful electron-withdrawing character, through both inductive and resonance effects, deactivates the benzene (B151609) rings towards electrophiles but activates them towards nucleophiles.

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. This conversion can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents. The choice of reagent is often determined by the desired selectivity, as other functional groups in the molecule could also be susceptible to reduction.

Catalytic hydrogenation is a widely employed method, typically involving hydrogen gas (H₂) and a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. youtube.com These reactions are generally efficient but may lack chemoselectivity if other reducible groups, such as alkenes or carbonyls, are present. youtube.com

Alternatively, reduction can be accomplished using metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). scispace.comyoutube.com This classical method, known as the Béchamp reduction when using iron, is robust and widely applicable. The reaction proceeds in two main steps: the initial reduction of the nitro group in the acidic medium, which forms an ammonium (B1175870) salt, followed by neutralization with a base (like NaOH) to liberate the free amine. scispace.comyoutube.com

More modern and often milder methods are also available. Trichlorosilane (HSiCl₃) in the presence of a tertiary amine has been shown to be a highly chemoselective system for the reduction of nitro groups, tolerating many other functional groups. acs.org Other options include the use of sodium borohydride (B1222165) (NaBH₄) with a catalyst or sodium sulfide (B99878) (Na₂S) in aqueous ammonia. scispace.comlibretexts.org The selective reduction of one nitro group in a dinitro compound can be challenging but is sometimes achievable using specific reagents like sodium polysulfide. scispace.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reagent/System Description Selectivity Notes
H₂ / Pd, Pt, or Ni Catalytic hydrogenation; a common and generally efficient method. Can also reduce other functional groups like alkenes and alkynes. youtube.com
Sn or Fe / HCl Metal-acid reduction; a classic and robust method. youtube.com Generally selective for nitro groups over many other functionalities.
Zn / NH₄Cl A milder metal-based reduction system. scispace.com Offers an alternative to more aggressive acid-based methods.
HSiCl₃ / R₃N Trichlorosilane with a tertiary amine; a metal-free reduction. Highly chemoselective, leaving many other functional groups intact. acs.org
NaBH₄ / Catalyst Sodium borohydride, often requiring a catalyst like Pd/C for aromatic nitro groups. scispace.com Can be selective depending on the specific conditions and catalyst used.
Na₂Sₓ Sodium polysulfide; particularly useful for the partial reduction of dinitroarenes. scispace.com Can selectively reduce one of two nitro groups under controlled conditions.

The presence of nitro groups ortho and para to a potential leaving group or reaction site strongly activates an aromatic ring towards nucleophilic aromatic substitution (SNAr). researchgate.netgoogle.com In this compound, both rings are activated. The nitro group at position 2 of the first ring and the nitro group at position 4 of the second ring can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. google.combyjus.com

This activation facilitates the displacement of a suitable leaving group by a nucleophile. While the phenoxy group itself is not an excellent leaving group, the high degree of activation by the nitro groups can enable its displacement under certain conditions. More commonly, if a halogen were present on one of the rings, it would be readily displaced. For instance, the reaction of 2,4-dinitrochlorobenzene with an alcohol in the presence of a base yields the corresponding 2,4-dinitrophenyl ether. google.com

The general mechanism for SNAr involves two steps:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer or σ-complex. The negative charge is delocalized onto the oxygen atoms of the activating nitro group(s). google.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored. The addition step is typically the rate-determining step of the reaction. acs.org

Studies on analogous compounds, such as 2,4-dinitrophenyl phenyl ether, show that they react with nucleophiles like morpholine (B109124) in a base-catalyzed process, confirming the susceptibility of the ether linkage to nucleophilic attack when sufficiently activated. rsc.org

Reactions at the Ether Linkage

The ether bond in diphenyl ethers is generally stable. However, in this compound, the C-O bond is activated towards cleavage due to the electronic influence of the nitro substituents.

The primary mechanism for the cleavage of the ether linkage in highly activated diphenyl ethers is nucleophilic aromatic substitution, as described in section 3.1.2. Strong nucleophiles can attack one of the aromatic rings at the carbon atom attached to the ether oxygen, displacing the other nitrophenoxy group.

For example, reaction with a strong base like sodium hydroxide (B78521) at elevated temperatures could potentially cleave the ether, leading to the formation of 1-nitro-2-phenate and 4-nitrophenol (B140041), or 2-nitrophenol (B165410) and 1-nitro-4-phenate, depending on which ring is attacked. The synthesis of dinitrophenyl ethers from dinitrohalobenzenes can sometimes be complicated by the formation of dinitrophenol as a by-product, which results from the cleavage of the newly formed ether linkage or reaction with residual water. google.com

Photochemical cleavage is another possibility, although less common for simple diphenyl ethers. Certain ortho-nitrobenzyl ethers are known to be photolabile linkers, where light induces an intramolecular reaction involving the nitro group that leads to cleavage. researchgate.net While this compound does not fit this exact structural motif, the presence of nitro groups suggests a potential for complex photochemical behavior.

Transetherification would involve the exchange of one of the phenoxy groups with another alcohol-derived alkoxy group. This reaction would proceed via a nucleophilic aromatic substitution mechanism, where an alkoxide ion (RO⁻) acts as the nucleophile.

For instance, reacting this compound with sodium methoxide (B1231860) in methanol (B129727) could, in principle, lead to the formation of 2,4-dinitroanisole (B92663) and a nitrophenoxide. The reaction of 2,4-dinitrochlorobenzene with various alcohols in the presence of a base to form different 2,4-dinitrophenyl ethers is a well-established process and represents a form of ether synthesis that, if applied to an existing ether, would constitute a transetherification. google.comgoogle.com

Electrophilic Aromatic Substitution Behavior of the Dinitro Diphenyl Ether Core

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts alkylation, are characteristic of benzene and its derivatives. However, the success of these reactions is highly dependent on the nature of the substituents already present on the aromatic ring.

The nitro group is one of the most powerful deactivating groups for electrophilic aromatic substitution. libretexts.orgipl.org It strongly withdraws electron density from the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles. In this compound, both aromatic rings are substituted with these deactivating nitro groups. The ether oxygen is an activating, ortho-, para-directing group, but its influence is overwhelmingly counteracted by the two powerful nitro groups.

Photochemical and Thermal Reactivity Investigations

This section explores the anticipated photochemical and thermal reactivity of this compound based on studies of analogous compounds.

The photochemical behavior of this compound is expected to be dominated by the presence of the ortho-nitrobenzyl ether-like system. The ortho-nitro group is a well-known photolabile protecting group, and its excitation by UV light typically initiates intramolecular reactions. acs.org

Irradiation of compounds containing an o-nitrobenzyl moiety often leads to an intramolecular hydrogen abstraction, forming a biradical intermediate. acs.org In the case of this compound, this would involve the abstraction of a hydrogen atom from an adjacent position, although the absence of a benzylic hydrogen, as seen in typical o-nitrobenzyl cages, suggests a different pathway may be favored.

A more likely photochemical pathway for nitrodiphenyl ethers involves photosubstitution or cleavage of the ether bond. Studies on related nitrodiphenyl ether herbicides have shown that they can undergo photoreactions. nih.gov The photolysis of 1-(2-nitrophenyl)ethyl ethers, for instance, proceeds via competing pathways that lead to the formation of a hemiacetal intermediate, which then breaks down to release the alcohol and a 2-nitrosoacetophenone byproduct. nih.gov This suggests that the ether linkage in this compound could be susceptible to photolytic cleavage.

Furthermore, the photolysis of ortho-nitrophenols in the gas phase has been shown to produce nitrous acid (HONO), indicating a potential pathway for the degradation of the nitro group itself under irradiation. rsc.org

Anticipated Photochemical Transformation Products of this compound

Potential Product Formation Pathway Reference Analogue
2-NitrophenolCleavage of the ether linkage1-(2-Nitrophenyl)ethyl ethers nih.gov
4-NitrophenolCleavage of the ether linkage1-(2-Nitrophenyl)ethyl ethers nih.gov
2-NitrosophenoxybenzeneReduction of the nitro groupo-Nitrobenzyl systems nih.gov
Polymeric materialsRadical coupling of reactive intermediatesGeneral photochemistry of aromatic compounds

The thermal stability of this compound is dictated by the strength of the C-O ether bond and the C-N bonds of the nitro groups. Diaryl ethers are generally considered to be thermally stable due to the strong C-O bond. nih.gov However, the presence of electron-withdrawing nitro groups can influence this stability.

Systematic investigations into the thermal stability of related hypervalent iodine compounds, which also feature stabilizing ether linkages, have shown decomposition temperatures ranging from 120 to 270 °C, indicating that significant energy is required to break these bonds. beilstein-journals.org

The primary thermal decomposition pathway for nitroaromatic compounds often involves the cleavage of the C-NO2 bond. For nitrobenzene (B124822), vapor phase irradiation, a process combining thermal and photolytic stress, produces nitrosobenzene (B162901) and 4-nitrophenol. guidechem.com The thermal decomposition of diaryldiazomethanes, which can form diaryl ethers, proceeds via a carbene mechanism, suggesting that high temperatures can lead to significant molecular rearrangement and fragmentation. researchgate.net

Given these points, the thermal decomposition of this compound would likely initiate with the cleavage of one of the C-NO2 bonds or the ether linkage, leading to a cascade of radical reactions and the formation of smaller, more volatile compounds, as well as polymeric tars.

Expected Thermal Decomposition Characteristics based on Analogous Compounds

Parameter Observation in Analogous Compounds Relevance to this compound
Onset of DecompositionVaries widely based on substitution; can be as low as 120°C for some stabilized ethers. beilstein-journals.orgThe nitro groups may lower the decomposition temperature compared to unsubstituted diaryl ether.
Major Gaseous ProductsNOx, CO, CO2Expected products from the decomposition of the nitro and phenyl groups.
Solid ResidueChar, polymeric materialCommon in the high-temperature decomposition of aromatic compounds.

Advanced Structural Characterization of 1 Nitro 2 4 Nitrophenoxy Benzene and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Elucidation of Molecular Conformation, Bond Lengths, Bond Angles, and Torsion Angles

Analysis of 1-nitro-4-(4-nitrophenoxy)benzene reveals a distinct, twisted "V-shape" conformation. nih.gov The two nitrophenyl rings are not coplanar but are inclined to one another at a significant angle. In one polymorph, this dihedral angle is 56.14 (7)°, while in another, it is 66.75 (6)°. nih.gov This twisting is a common feature in diaryl ethers, arising from the steric hindrance and electronic repulsion between the two aromatic rings.

The nitro groups themselves are also twisted relative to the plane of the benzene (B151609) rings to which they are attached. In one studied polymorph of the 4-nitro isomer, these inclination angles are 3.86 (17)° and 9.65 (15)°. nih.gov In a different polymorph, the nitro group is inclined by 12.97 (13)°. nih.gov This slight deviation from planarity is a balance between resonance stabilization, which favors planarity, and steric strain.

For the related compound 4-(4-Nitrophenoxy)biphenyl, detailed bond lengths and angles have been determined, which serve as a reference for this class of compounds. researchgate.net

Table 1: Selected Bond Lengths and Angles for 4-(4-Nitrophenoxy)biphenyl Data derived from a related structural analog to illustrate typical values.

ParameterBondLength (Å)ParameterBondsAngle (°)
Bond LengthN1-O21.2260 (17)Bond AngleO2-N1-O1125.3
Bond LengthN1-O11.2315 (17)Bond AngleC4-O3-C11117.7
Bond LengthN1-C11.4608 (17)Bond AngleC2-C1-C6120.5
Bond LengthO3-C41.3751 (15)Bond AngleC3-C4-C5118.6
Bond LengthO3-C111.3984 (15)Bond AngleC1-C2-C3120.1
Bond LengthC-C (avg)~1.39Bond AngleC5-C6-C1120.4
Source: researchgate.netuwosh.edu

Investigation of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds, π-π Stacking)

In the solid state, molecules of 1-nitro-4-(4-nitrophenoxy)benzene are held together by a network of weak intermolecular interactions. C-H···O hydrogen bonds are particularly significant, where hydrogen atoms from the aromatic rings interact with the oxygen atoms of the nitro groups on adjacent molecules. nih.gov These interactions link the molecules into a stable, three-dimensional supramolecular architecture. nih.govresearchgate.net

Additionally, π-π stacking interactions are crucial in the crystal packing of nitroaromatic compounds. rsc.orgnih.gov These occur when the electron-rich aromatic rings of neighboring molecules align in a parallel or offset fashion. The electron-deficient nature of the nitrophenyl rings enhances these interactions. In derivatives like N,N'-bis(4-nitrobenzylidene)ethane-1,2-diamine, π-π stacking links molecular sheets and chains, demonstrating its importance in building higher-order structures. nih.gov The cooperation between hydrogen bonds and π-π stacking is essential for stabilizing the crystal lattice. rsc.org

Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a documented phenomenon for 1-nitro-4-(4-nitrophenoxy)benzene. nih.gov Two monoclinic polymorphs have been identified, one crystallizing in the P2₁/c space group and the other in the C2/c space group. nih.gov The key difference between these polymorphs lies in their molecular symmetry and packing. The C2/c form possesses a twofold rotation axis, while the P2₁/c form does not. nih.gov This leads to differences in molecular conformation, such as the dihedral angle between the phenyl rings. nih.gov

The formation of a specific polymorph can be highly dependent on crystallization conditions, such as the solvent used. Studies on the related compound 1-nitro-4-(4-nitrophenylmethylthio)benzene have shown that different polymorphs can be selectively crystallized by controlling the solvent's dielectric constant. researchgate.net This highlights that the crystallization of 1-nitro-2-(4-nitrophenoxy)benzene could potentially yield different crystalline forms depending on the experimental setup.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy) for Functional Group Identification and Band Assignments

Vibrational spectroscopy is essential for identifying the functional groups within a molecule. For this compound, the key vibrational modes are associated with the nitro groups, the diaryl ether linkage, and the substituted benzene rings.

The two nitro (NO₂) groups give rise to the most characteristic signals in the FT-IR spectrum. spectroscopyonline.com These are:

Asymmetric NO₂ Stretch: A very strong and sharp band typically appearing in the 1500-1560 cm⁻¹ region.

Symmetric NO₂ Stretch: A strong band found in the 1335-1370 cm⁻¹ region. spectroscopyonline.comrsc.org

The presence of two strong bands in these regions is a clear indicator of a nitro compound. spectroscopyonline.com Other important vibrations include:

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple medium to sharp bands in the 1400-1600 cm⁻¹ region.

Asymmetric C-O-C Stretch (Ether): A strong band typically around 1200-1250 cm⁻¹.

Symmetric C-O-C Stretch (Ether): A weaker band near 1020-1075 cm⁻¹.

C-N Stretch: A medium band in the 840-870 cm⁻¹ range.

NO₂ Bending: A medium intensity peak often seen between 835 and 890 cm⁻¹. spectroscopyonline.com

C-H Out-of-Plane Bending: Strong bands in the 675-900 cm⁻¹ region, which can sometimes be used to infer the substitution pattern of the aromatic rings.

Raman spectroscopy provides complementary information. While C-H and O-H stretches are often weaker, symmetric vibrations and those involving less polar bonds, like C=C and C-C ring modes, are typically strong. The symmetric NO₂ stretch is also prominent in the Raman spectrum.

Table 2: General Vibrational Band Assignments for Nitro-Substituted Diaryl Ethers Assignments are based on typical frequency ranges for the constituent functional groups.

Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
3000 - 3100MediumMediumAromatic C-H Stretch
1500 - 1560StrongMediumAsymmetric NO₂ Stretch
1400 - 1600Medium-StrongStrongAromatic C=C Ring Skeletal Vibrations
1335 - 1370StrongStrongSymmetric NO₂ Stretch
1200 - 1250StrongMediumAsymmetric C-O-C Stretch
840 - 870MediumWeakC-N Stretch
835 - 890MediumMediumNO₂ Scissoring/Bending
675 - 900StrongMediumAromatic C-H Out-of-Plane Bending
Source: spectroscopyonline.comrsc.orgesisresearch.orgspectrabase.comlongdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR, and Advanced 2D Techniques)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the ¹H and ¹³C NMR spectra would show distinct signals for each of the two unique aromatic rings.

¹H NMR: The spectrum would display signals in the aromatic region, typically between δ 7.0 and 8.5 ppm.

The protons on the 4-nitrophenoxy ring would likely appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.

The protons on the 1-nitro-2-phenoxy ring would exhibit a more complex splitting pattern due to the 1,2,4-substitution pattern. We would expect to see three distinct signals, likely a doublet, a doublet of doublets, and another doublet.

The electron-withdrawing nitro groups cause significant deshielding (a downfield shift) of the ortho and para protons relative to their positions in unsubstituted benzene. stackexchange.com

¹³C NMR: The ¹³C NMR spectrum would show 12 distinct signals, as all carbon atoms are in unique chemical environments.

The carbons directly bonded to the nitro groups (ipso-carbons) are highly deshielded and would appear far downfield, typically in the δ 145-150 ppm range. stackexchange.com

The carbons attached to the ether oxygen would also be shifted downfield, appearing around δ 150-160 ppm.

The remaining aromatic carbons would resonate in the typical range of δ 115-140 ppm. The specific shifts are influenced by the electronic effects of both the nitro and phenoxy substituents. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges Ranges are predicted based on data from analogous nitroaromatic compounds.

NucleusEnvironmentPredicted Chemical Shift (δ, ppm)Notes
¹HProtons on 4-nitrophenoxy ring7.0 - 8.3Two doublets (AA'BB' system)
¹HProtons on 1-nitro-2-phenoxy ring7.2 - 8.2Complex multiplets (doublets, dd)
¹³CC-NO₂ (ipso)145 - 150Deshielded by nitro group
¹³CC-O (ether linkage)150 - 165Deshielded by oxygen
¹³COther Aromatic CH115 - 135Positions influenced by substituents
Source: stackexchange.comrsc.orgwiley-vch.deactachemicamalaysia.com

Advanced 2D Techniques: To unambiguously assign all ¹H and ¹³C signals, advanced 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling correlations, helping to identify which protons are adjacent to each other on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be key to confirming the connectivity across the ether linkage (e.g., showing a correlation from a proton on one ring to the ether-linked carbon on the other ring) and assigning the quaternary (non-protonated) carbons.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound (C₁₂H₈N₂O₅), which has a calculated molecular weight of 260.20 g/mol , mass spectrometry confirms the molecular mass and provides significant insight into its structural arrangement. nih.gov

Upon electron ionization (EI), the molecule is expected to form a molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) of 260. The stability of this molecular ion is influenced by the aromatic systems, often resulting in a discernible peak. youtube.com The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The fragmentation pathways for nitroaromatic compounds are well-characterized and typically involve the loss of the nitro group or its components, while diaryl ethers are known to cleave at the ether linkage. youtube.comthieme-connect.de

The primary fragmentation pathways anticipated for this compound include:

Loss of a Nitro Group: Fragmentation can occur via the loss of a nitro radical (•NO₂) from the molecular ion, leading to a fragment ion at m/z 214. This is a common fragmentation for nitroaromatic compounds. researchgate.net

Loss of Nitrous Acid: In some cases, a neutral loss of HNO₂ (47 amu) can occur, particularly if a rearrangement is possible. researchgate.net

Ether Bond Cleavage: A significant fragmentation pathway involves the cleavage of the C-O-C ether bond. This can happen in two ways, leading to ions corresponding to the nitrophenoxy and nitrophenyl moieties.

Fragmentation of Benzene Rings: The characteristic phenyl fragment at m/z 77 is a strong indicator of a benzene ring in a molecule. docbrown.info Further fragmentation of the aromatic rings can occur through the loss of acetylene (B1199291) (C₂H₂), leading to ions at m/z 51 and 39. docbrown.info

A proposed fragmentation pathway is detailed in the table below.

Interactive Table: Proposed Mass Spectrometry Fragmentation of this compound

m/z ValueProposed Fragment IonFormula of FragmentDescription of Loss
260[C₁₂H₈N₂O₅]⁺•C₁₂H₈N₂O₅Molecular Ion (M⁺•)
214[C₁₂H₈NO₃]⁺•C₁₂H₈NO₃Loss of •NO₂ from M⁺•
168[C₁₂H₈O]⁺•C₁₂H₈OLoss of two •NO₂ groups from M⁺•
139[C₆H₅NO₃]⁺C₆H₅NO₃Fragment from ether bond cleavage (Nitrophenoxy ion)
122[C₆H₄NO₂]⁺C₆H₄NO₂Fragment from ether bond cleavage (Nitrophenyl ion)
92[C₆H₄O]⁺C₆H₄OLoss of •NO₂ from the nitrophenoxy fragment
77[C₆H₅]⁺C₆H₅Phenyl cation, indicative of a benzene ring docbrown.info
76[C₆H₄]⁺•C₆H₄Loss of •NO₂ from the nitrophenyl fragment
51[C₄H₃]⁺C₄H₃Loss of acetylene (C₂H₂) from the m/z 77 fragment docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The absorption of light is associated with the promotion of electrons from a ground state to a higher energy excited state. The structure of this compound contains multiple chromophores—specifically the two nitrophenyl groups—which are responsible for its characteristic UV-Vis spectrum. uni-muenchen.de

The key chromophoric components are the benzene rings substituted with nitro groups (NO₂). Nitroaromatic compounds typically exhibit two main types of electronic transitions:

π→π* Transitions: These are high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. For nitrobenzene (B124822) and its derivatives, these strong absorptions are typically observed in the range of 250-300 nm. uni-muenchen.deresearchgate.net The presence of two nitrophenyl rings connected by an ether linkage creates an extended conjugated system that can influence the position and intensity of these bands.

n→π* Transitions: These are lower-intensity absorptions that result from the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group) to a π* antibonding orbital. uni-muenchen.deresearchgate.net In nitroaromatic compounds, these transitions occur at longer wavelengths, often appearing as a weak band or shoulder around 350 nm. uni-muenchen.deresearchgate.net

Interactive Table: Expected Electronic Transitions for this compound

Type of TransitionChromophore ResponsibleExpected λmax RangeRelative Intensity (εmax)
π→πNitrophenyl aromatic system~250-300 nm uni-muenchen.deresearchgate.netStrong (εmax ≈ 10,000 M⁻¹cm⁻¹) uni-muenchen.de
n→πNitro group (-NO₂)~350 nm uni-muenchen.deresearchgate.netWeak (εmax ≈ 100 M⁻¹cm⁻¹) uni-muenchen.de

Computational Chemistry and Theoretical Investigations of 1 Nitro 2 4 Nitrophenoxy Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 1-Nitro-2-(4-nitrophenoxy)benzene, DFT calculations provide a detailed understanding of its geometry, vibrational modes, and energetic stability.

Geometry Optimization and Conformational Analysis in Gas Phase and Solution

The geometry of this compound is characterized by a twisted V-shape, with the two nitrophenyl rings inclined relative to each other. researchgate.net In a related isomer, 1-nitro-4-(4-nitrophenoxy)benzene, X-ray crystallography has shown that the two aromatic rings are inclined to one another by 56.14 (7)°. researchgate.netnih.gov The nitro groups are also twisted with respect to the benzene (B151609) rings to which they are attached. researchgate.netnih.gov For 1-nitro-4-(4-nitrophenoxy)benzene, these inclination angles are 3.86 (17)° and 9.65 (15)°. nih.gov

Computational studies on similar nitroaromatic compounds, such as nitrobenzene (B124822), indicate that the equilibrium structure is often predicted to be planar by many theoretical methods. researchgate.net However, methods like MP2/6-311G++(d,p) have predicted a twisted structure for nitrobenzene, suggesting that the potential energy surface for the rotation of the nitro group is very flat. researchgate.net For this compound, the presence of the bulky phenoxy group is expected to induce a more significant twist between the phenyl rings to minimize steric hindrance.

Conformational analysis in both the gas phase and in solution is crucial for understanding the molecule's behavior. In solution, the conformational preferences may be altered due to solvent effects. While gas-phase calculations provide the intrinsic properties of the isolated molecule, solvent models in DFT calculations can offer a more realistic representation of its structure in a chemical environment. acs.org

Table 1: Representative Optimized Geometrical Parameters for a Twisted Conformer of a Related Nitrophenoxybenzene

ParameterValue
Dihedral Angle (C-O-C-C)56.14° researchgate.netnih.gov
Nitro Group Twist Angle 13.86° nih.gov
Nitro Group Twist Angle 29.65° nih.gov

Calculation of Vibrational Frequencies and Their Correlation with Experimental Spectra

DFT calculations are instrumental in predicting the vibrational frequencies of this compound. The calculated harmonic vibrational frequencies, when appropriately scaled, can be correlated with experimental infrared (IR) and Raman spectra. This correlation aids in the assignment of spectral bands to specific vibrational modes of the molecule. For instance, studies on nitrobenzene have shown good agreement between experimental and calculated fundamental vibrational frequencies. researchgate.net

The characteristic vibrational modes for this compound would include the symmetric and asymmetric stretching of the nitro groups, the C-O-C ether linkage stretching, and various aromatic C-H and C-C stretching and bending modes.

Table 2: Calculated vs. Experimental Vibrational Frequencies for a Related Nitroaromatic Compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
NO₂ asymmetric stretch15201528
NO₂ symmetric stretch13451347
C-O-C asymmetric stretch12401245
Aromatic C-H stretch3100-30003100-3000

Energetic Profiles and Stability of Molecular Structures

The relative energies of different conformers of this compound can be determined through DFT calculations, providing insight into the molecule's stability. The global minimum on the potential energy surface corresponds to the most stable conformer. The introduction of nitro groups can influence the thermal and chemical stability of aromatic compounds. scirp.org Generally, a larger HOMO-LUMO gap is indicative of greater chemical stability. scirp.org The stability of related compounds has been shown to be influenced by the position and number of nitro groups. scirp.org

Molecular Orbital Theory (HOMO-LUMO Analysis)

Molecular Orbital Theory provides a framework for understanding the electronic transitions and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

Electronic Structure and Reactivity Predictions

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. For nitroaromatic compounds, the LUMO is typically localized on the nitro-substituted benzene ring, indicating that this is the electron-accepting part of the molecule. The HOMO, conversely, may be located on the phenoxy group, suggesting it is the electron-donating moiety.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org In related nitro compounds, the HOMO-LUMO gap has been calculated to be around 2.6210 eV. researchgate.net This value suggests that charge transfer can occur within the molecule. researchgate.net

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound can be visualized using electrostatic potential (ESP) maps. These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface. For nitroaromatic compounds, the region around the nitro groups is typically characterized by a negative electrostatic potential due to the high electronegativity of the oxygen atoms. researchgate.net Conversely, the hydrogen atoms of the benzene rings exhibit a positive electrostatic potential. researchgate.net

ESP maps are valuable for predicting how the molecule will interact with other molecules, such as in nucleophilic or electrophilic attacks. walisongo.ac.id The negative potential regions are susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack. The intramolecular charge transfer can also be confirmed through HOMO-LUMO analysis and is reflected in the ESP map. nih.gov

### 5.

#### 5.3. Molecular Dynamics Simulations for Understanding Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the time-dependent behavior of molecules, offering insights into their conformational flexibility and the nature of their interactions with surrounding molecules. For this compound, MD simulations would be instrumental in characterizing the molecule's dynamic structural landscape.

Intermolecular interactions are critical in determining the bulk properties of a material. For nitroaromatic compounds, these interactions are multifaceted. Theoretical studies on nitrobenzene complexes and crystals highlight the importance of several types of non-covalent interactions. nih.govrsc.org These include:

  • π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by dispersion forces. In nitrobenzene dimers, a slipped-parallel orientation is significantly stabilized by these dispersion interactions. nih.govresearchgate.net
  • C-H···O Hydrogen Bonds: The hydrogen atoms on the benzene rings can form weak hydrogen bonds with the oxygen atoms of the nitro groups on neighboring molecules. This type of interaction is observed in the crystal structure of 1-Nitro-4-(4-nitrophenoxy)benzene, contributing to the formation of a three-dimensional network. nih.govrsc.org
  • N···O Interactions: Interactions between the nitrogen atom of one nitro group and the oxygen atom of another have also been noted as significant in organizing molecules in the solid state. researchgate.net
  • #### 5.4. Exploration of Linear and Non-Linear Optical (NLO) Properties through Quantum Chemical Methods

    Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for predicting the linear and non-linear optical (NLO) properties of molecules. researchgate.net These properties are at the heart of technologies like optical data storage and signal processing. For a molecule like this compound, with its electron-donating ether linkage and electron-withdrawing nitro groups, the potential for interesting NLO behavior is significant.

    The key to NLO activity in organic molecules is often an asymmetric distribution of electron density, typically achieved through a donor-π-acceptor (D-π-A) motif. In this compound, the phenoxy group can act as an electron donor and the nitro groups are potent electron acceptors. This intramolecular charge transfer is crucial for a large NLO response.

    Quantum chemical calculations are employed to compute several key parameters that characterize a molecule's NLO response. These include:

  • Polarizability (α): This is a measure of the linear response of the molecule's electron cloud to an applied electric field.
  • First Hyperpolarizability (β): This tensor quantity describes the second-order NLO response and is responsible for effects like second-harmonic generation (frequency doubling). A large β value is a primary indicator of a promising NLO material.
  • Second Hyperpolarizability (γ): This relates to the third-order NLO response.
  • Studies on similar nitro-substituted aromatic compounds consistently show that the presence of nitro groups significantly enhances NLO properties. researchgate.net The efficiency of the intramolecular charge transfer, and thus the magnitude of the hyperpolarizability, is sensitive to the molecular geometry, such as the twist angle between the nitro group and the benzene ring. researchgate.net DFT calculations allow for the optimization of the molecular geometry to find the most stable conformation before calculating the NLO properties. researchgate.net The results are often compared to a standard NLO material, such as urea, to gauge their potential for practical applications. researchgate.net

    The table below outlines the typical quantum chemical methodology used to evaluate NLO properties.

    ParameterComputational MethodBasis SetSignificance
    Optimized GeometryDFT (e.g., B3LYP)e.g., 6-311++G(d,p)Determines the most stable molecular conformation for subsequent property calculations. researchgate.net
    Polarizability (α)DFT, Time-Dependent DFT (TD-DFT)e.g., 6-311++G(d,p)Characterizes the linear optical response.
    First Hyperpolarizability (β)DFT, Time-Dependent DFT (TD-DFT)e.g., 6-311++G(d,p)Quantifies the second-order NLO response; a key indicator for NLO applications.
    Second Hyperpolarizability (γ)DFT, Time-Dependent DFT (TD-DFT)e.g., 6-311++G(d,p)Describes the third-order NLO response. researchgate.net
    HOMO-LUMO Energy GapDFTe.g., 6-311++G(d,p)A smaller energy gap often correlates with higher polarizability and NLO response. researchgate.net

    By applying these methods to this compound, researchers can predict its potential as an NLO material and guide the synthesis of new compounds with enhanced properties.

    #### 5.5. Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Non-Prohibited Chemical Properties

    Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. mdpi.com This approach is particularly valuable for predicting the properties of new or untested compounds, thereby saving time and resources. For this compound, QSPR models can be developed to predict a wide range of non-prohibited chemical properties.

    The QSPR methodology involves several key steps:

  • Data Set Compilation: A set of structurally related compounds with known experimental values for a specific property (e.g., boiling point, solubility, refractive index) is collected. For instance, a database of various substituted diphenyl ethers could be used. nih.gov
  • Molecular Descriptor Calculation: For each molecule in the data set, a large number of numerical descriptors are calculated. These descriptors encode different aspects of the molecular structure, such as its topology, geometry, and electronic properties. nih.gov
  • Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest. researchgate.netaidic.it
  • Model Validation: The predictive power of the model is rigorously tested using both internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model development). rsc.orgresearchgate.net
  • Prediction: Once validated, the model can be used to predict the property for new compounds, such as this compound, simply by calculating its molecular descriptors and inputting them into the QSPR equation. For nitroaromatic compounds, QSPR models have been successfully developed to predict properties like decomposition enthalpy and various physicochemical parameters relevant to environmental fate. researchgate.netnih.gov The molecular descriptors used in these models are often derived from quantum chemical calculations and can provide insight into the underlying molecular features that govern a particular property.

    The table below lists some common molecular descriptors used in QSPR studies of aromatic and nitroaromatic compounds.

    Descriptor ClassExample DescriptorsInformation Encoded
    Constitutional Molecular Weight, Number of nitro groupsBasic molecular composition and size. nih.gov
    Topological Wiener Index, Balaban IndexAtomic connectivity and branching. nih.gov
    Geometrical Molecular Volume, Surface Area3D shape and size of the molecule. nih.gov
    Quantum Chemical Dipole Moment, HOMO/LUMO Energies, Electronegativity, Hardness, Electrostatic Potential valuesElectronic structure, reactivity, and polarity. researchgate.netresearchgate.net
    Electronic Average Molecular PolarizabilityResponse of the electron cloud to an electric field. nih.gov

    By developing robust QSPR models, it becomes possible to estimate important, non-prohibited chemical properties of this compound, facilitating its study and potential application in various chemical and material science fields.

    Applications in Advanced Materials Science and Chemical Synthesis

    Role as Versatile Synthetic Intermediates in Organic Synthesis

    The utility of 1-Nitro-2-(4-nitrophenoxy)benzene as a synthetic intermediate is primarily derived from the reactivity of its nitro functional groups. These groups can be readily transformed into other functionalities, most notably amines, which serve as key building blocks for a wide array of more complex molecules. This transformative potential allows chemists to leverage the relatively simple diaryl ether core to construct intricate molecular architectures.

    One of the most significant applications of intermediates derived from this compound is in the synthesis of heterocyclic compounds, particularly phenoxazines. Phenoxazine (B87303) and its derivatives are tricyclic scaffolds that form the core of many compounds with important photophysical and biological properties. beilstein-journals.org The synthesis of the phenoxazine ring system often relies on the intramolecular cyclization of ortho-substituted diaryl ethers or related diarylamines. beilstein-journals.org

    The reduction of both nitro groups in this compound yields 2-amino-5-phenoxyphenol, a key intermediate that possesses the necessary arrangement of functional groups—an amino group and a hydroxyl group ortho to the ether linkage—for cyclization into a phenoxazine scaffold. dtic.mil This transformation highlights a direct pathway from a simple dinitro compound to a valuable and complex heterocyclic system.

    Table 1: Synthetic Pathway to Phenoxazine Precursor

    Starting MaterialReactionIntermediate ProductApplication
    This compoundCatalytic Hydrogenation (e.g., H₂, Pd/C) or other reduction methods2-Amino-5-phenoxyphenolPrecursor for the synthesis of substituted phenoxazine scaffolds. dtic.mil

    Phenoxazine derivatives are explored for a range of applications, including as components in dyes, fluorescent probes for chemosensors, and as photoredox catalysts in metal-free polymerization reactions. beilstein-journals.orgresearchgate.net The ability to generate these complex scaffolds from this compound underscores its importance as a foundational building block in synthetic organic chemistry.

    Recent advancements in organic synthesis have established nitroarenes as viable electrophilic partners in cross-coupling reactions, providing an alternative to traditional haloarenes. nih.gov This "denitrative" coupling involves the cleavage of the carbon-nitro (Ar-NO₂) bond and the formation of a new carbon-carbon or carbon-heteroatom bond. nih.gov

    This compound, with its two nitro groups, is a prime candidate for such diversification strategies. These reactions, often catalyzed by palladium complexes, can selectively replace one or both nitro groups with a variety of substituents. nih.gov This opens up a vast chemical space for creating a library of diaryl ether derivatives with tailored electronic and steric properties. The application of these methods enhances the utility of nitroarenes as readily available and versatile building blocks in synthetic chemistry. nih.gov

    Table 2: Potential Cross-Coupling Reactions for Structural Diversification

    Reaction TypeReagentPotential Product from this compound
    Suzuki-Miyaura CouplingArylboronic acidAryl-substituted phenoxybenzene
    Buchwald-Hartwig AminationAmineAmino-substituted phenoxybenzene
    EtherificationAlcohol/Phenol (B47542)Alkoxy/Phenoxy-substituted phenoxybenzene
    HydrogenationH₂Amino-substituted phenoxybenzene (via reduction)

    This table is illustrative of potential reactions based on established cross-coupling methodologies for nitroarenes. nih.gov

    Potential in Polymer Chemistry and Functional Materials

    The structural attributes of this compound make its derivatives attractive candidates for the development of high-performance polymers. Specifically, the diamine produced from its reduction, 1-Amino-2-(4-aminophenoxy)benzene, can serve as a monomer for creating advanced polymeric systems like polyimides.

    Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu Aromatic poly(ether imide)s (PEIs) incorporate flexible ether linkages into their backbones, which improves their solubility and processability compared to more rigid polyimides, without a substantial loss of thermal performance. researchgate.net

    The diamine derivative of this compound is an ideal monomer for synthesizing PEIs. Through polycondensation with various aromatic dianhydrides, it can form polymers with the desirable combination of imide and ether functionalities. The non-linear, bent structure of this specific diamine monomer is expected to produce amorphous polymers with enhanced solubility in organic solvents, which is a significant advantage for processing and fabrication. vt.edu

    Table 3: Examples of Dianhydrides for Poly(ether imide) Synthesis

    Dianhydride MonomerResulting Polymer System
    Pyromellitic dianhydride (PMDA)Poly(ether imide)
    4,4'-Oxydiphthalic anhydride (B1165640) (ODPA)Poly(ether imide)
    4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)Poly(ether imide)
    3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)Poly(ether imide)

    The molecular structure of the monomer unit has a profound impact on the final properties of the resulting polymer. For poly(ether imide)s derived from 1-Amino-2-(4-aminophenoxy)benzene, several key features would influence their thermomechanical behavior:

    Aromatic Backbone: The high concentration of aromatic rings contributes to high thermal stability and a high glass transition temperature (Tg). researchgate.net

    Ether Linkages: The flexible ether bonds in the polymer backbone disrupt chain packing, which lowers the melting point (for semi-crystalline polymers) or enhances solubility (for amorphous polymers) and improves melt processability. researchgate.net

    Imide Rings: The rigid imide linkages are responsible for the excellent thermal and oxidative stability, with decomposition temperatures often exceeding 450 °C. researchgate.netdtic.mil

    Asymmetric Structure: The asymmetric nature of the diamine monomer would likely lead to the formation of an amorphous polymer, preventing crystallization and resulting in materials with good optical transparency and solubility.

    Polymers incorporating such structural elements are valued as high-performance engineering thermoplastics with applications in electronics, aerospace, and automotive industries due to their high strength, stiffness, and resistance to heat and chemicals. researchgate.net

    Exploration in Dye and Pigment Chemistry

    Nitroaromatic compounds have a long history in the chemical industry as dyes and pigments. epa.gov The nitro group acts as a potent chromophore (color-bearing group), especially when conjugated with an electron-donating group within the aromatic system. sci-hub.se

    While this compound itself is not a dye, it serves as a scaffold for producing colored compounds. The presence of two nitro groups offers significant potential for derivatization. For instance, selective reduction of one nitro group to an amino group would create a classic donor-acceptor system (NH₂ as the donor, NO₂ as the acceptor), which is a common motif in disperse dyes used for synthetic fibers like polyester. sci-hub.se

    Furthermore, as previously discussed, this compound is a precursor to phenoxazine structures, which are themselves an important class of dyes known for their brilliant colors and high tinctorial strength. beilstein-journals.org The exploration of related nitro-diaryl ethers and amines in dye chemistry suggests that derivatives of this compound could yield a range of colors from yellow and orange to red. sci-hub.seontosight.ai

    Table 4: Classification of Potential Dye Derivatives

    Dye ClassStructural MotifPotential Derivative from this compoundColor Range
    Nitro DyeAromatic ring with NO₂ (acceptor) and NH₂/OH (donor) groups. sci-hub.se2-Amino-1-(4-nitrophenoxy)benzeneYellow/Orange
    Azo DyeAr-N=N-Ar'Coupling of a diazotized amino-phenoxybenzene derivative with a suitable coupling component.Wide range (Yellow to Blue)
    Phenoxazine DyeFused tricyclic phenoxazine core. beilstein-journals.orgCyclized product of 2-amino-5-phenoxyphenol.Red/Violet/Blue

    Development in Optoelectronic Materials and Devices

    The electronic profile of this compound, defined by its strong electron-withdrawing groups, suggests potential utility in the field of organic electronics.

    The electronic properties of this compound are dominated by its two nitro groups. The -NO₂ group is one of the strongest electron-withdrawing groups in organic chemistry, which significantly lowers the energy of the molecule's lowest unoccupied molecular orbital (LUMO). A low LUMO level is characteristic of n-type (electron-transporting) organic materials.

    The molecule possesses a donor-acceptor character, where the phenoxy oxygen can act as a weak electron donor and the two nitrophenyl systems serve as strong electron acceptors. This arrangement can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon observed in similar donor-acceptor compounds. smolecule.com In an ICT process, an electron is promoted from a molecular orbital primarily located on the donor moiety to one located on the acceptor moiety. The efficiency of this charge transfer would be heavily dependent on the dihedral angle between the rings, as discussed previously. While specific data on the electronic conductivity or charge carrier mobility of this compound is unavailable, its structure suggests it would function primarily as an electron-transporting or electron-accepting material rather than a hole-transporting one.

    Based on its inferred electronic properties, this compound could be explored for several optoelectronic applications.

    Organic Semiconductors: Its strong electron-accepting nature makes it a candidate for an n-type semiconductor in organic field-effect transistors (OFETs). Such materials are crucial for creating complementary logic circuits, which require both p-type (hole-transporting) and n-type materials.

    Organic Photovoltaics (OPVs): In organic solar cells, which are based on a bulk heterojunction between a donor and an acceptor material, this compound could potentially serve as the electron-acceptor component. Upon light absorption, the donor material releases an electron, which must be efficiently transferred to and transported through the acceptor material to generate a current.

    Organic Light-Emitting Diodes (OLEDs): The utility of this compound in OLEDs is less certain. Nitroaromatic compounds are well-known to be fluorescence quenchers, often promoting non-radiative decay pathways like intersystem crossing from the excited singlet state to a triplet state. While some nitro-containing molecules are fluorescent, this is not the general rule. Therefore, it is unlikely to be an efficient light-emitter itself, though it could potentially be used in other layers of an OLED stack, such as an electron-transport or hole-blocking layer, provided its charge transport properties are suitable.

    Further research, including theoretical modeling and experimental characterization, is necessary to validate these potential applications and to fully elucidate the photophysical and electronic properties of this compound.

    Environmental Transformation and Degradation Pathways of Nitroaromatic Ethers

    Photodegradation Mechanisms and Products under Simulated Environmental Conditions

    Photodegradation, the breakdown of compounds by light, is a critical process in the environmental degradation of many organic pollutants, including nitroaromatic ethers. For compounds like 1-Nitro-2-(4-nitrophenoxy)benzene, which possess chromophores that absorb UV light, direct photolysis can be a significant transformation pathway. oecd.org

    The mechanisms of photodegradation can be complex. The absorption of UV radiation can excite the molecule to a higher energy state, leading to the cleavage of chemical bonds. In the case of nitroaromatic ethers, the ether linkage and the nitro groups are potential sites for photochemical reactions. The presence of sensitizers in the environment, such as humic acids, can also facilitate indirect photodegradation by generating reactive oxygen species like hydroxyl radicals, which can then attack the nitroaromatic ether molecule.

    Research on the photodegradation of related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), shows that photolysis in sunlit water and on soil surfaces is a viable degradation route. cdc.gov For 2,4-D, the vapor-phase degradation by photochemically generated hydroxyl radicals has an estimated half-life of about 19 hours. cdc.gov While specific studies on this compound are limited, the principles of photodegradation of nitroaromatic compounds suggest that similar processes would occur. The degradation products would likely include nitrophenols and other smaller, oxygenated organic molecules resulting from the cleavage of the ether bond and transformation of the nitro groups. For instance, the photodegradation of nitrophenols, which could be intermediates, is known to occur in near-surface water. cdc.gov

    Photodegradation Product Formation Pathway Environmental Significance
    2,4-DinitrophenolCleavage of the ether linkageCan be more toxic than the parent compound and is subject to further degradation. sciencemadness.orgnih.gov
    4-Nitrophenol (B140041)Cleavage of the ether linkage and potential reduction of one nitro groupA common environmental contaminant and a known metabolite of some pesticides. cdc.govindustrialchemicals.gov.au
    Hydroxylated derivativesAttack by hydroxyl radicalsIntermediates in the further breakdown of the aromatic rings.
    Smaller organic acids and aldehydesRing opening and oxidationRepresents further breakdown towards mineralization (conversion to CO2 and water).

    Table 1: Potential Photodegradation Products of this compound and Their Significance

    Abiotic Chemical Degradation Processes in Aqueous and Soil Matrices

    Beyond photodegradation, abiotic chemical reactions play a crucial role in the transformation of this compound in water and soil. The primary processes are hydrolysis and reduction.

    Hydrolysis: The ether linkage in this compound can be susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. The rate of hydrolysis is often dependent on pH and temperature. For activated aromatic ethers, such as those with nitro groups, nucleophilic aromatic substitution can occur. Studies on similar compounds like 2,4-dinitrophenyl ethers have shown that they undergo hydrolysis to form the corresponding phenols. sciencemadness.orgacs.org For instance, the hydrolysis of various 2,4-dinitrophenyl ethers in the presence of a base like potassium hydroxide (B78521) yields 2,4-dinitrophenol. acs.org It is important to note that some nitroaromatic compounds are stable in neutral, acidic, or alkaline solutions. oecd.org

    Reduction: The nitro groups of this compound can be chemically reduced in anoxic environments, such as in certain soil layers and sediments. This process is often mediated by reduced iron minerals or other reducing agents present in the soil. The reduction of nitroaromatic compounds typically proceeds through a series of intermediates, including nitroso and hydroxylamino derivatives, ultimately leading to the formation of amino compounds. These reduction products can have different toxicological properties and environmental mobility compared to the parent compound.

    Degradation Process Matrix Key Reactants/Conditions Primary Products
    HydrolysisAqueous, SoilWater, pH (can be base-catalyzed)2,4-Dinitrophenol, 4-Nitrophenol
    ReductionAnoxic Soil/SedimentReducing agents (e.g., Fe(II) minerals), low oxygenAmino-nitro-diphenyl ethers, Diaminodiphenyl ether

    Table 2: Abiotic Chemical Degradation Processes for this compound

    Analysis of Environmental Fate and Persistence from a Chemical Perspective

    The environmental persistence of this compound is determined by the interplay of its chemical structure and the environmental conditions it encounters.

    The persistence of this compound will be higher in environments where the primary degradation pathways are slow. For example, in deep soil or groundwater where light penetration is negligible, photodegradation will not be a factor. In well-oxygenated environments, reductive degradation will be limited. Conversely, in sunlit surface waters or in anoxic sediments, the degradation is expected to be more rapid.

    The mobility of the compound and its degradation products is also a key aspect of its environmental fate. The partitioning of the chemical between water, soil, and air will influence its exposure to different degradation processes. Compounds like nitrophenols, which can be formed from the degradation of this compound, have their own environmental fate characteristics, including half-lives that can range from days in freshwater to several months in seawater. cdc.gov

    Factor Influence on Persistence Relevant Environmental Compartment
    UV Radiation Decreases persistence through photodegradation.Surface water, topsoil, atmosphere.
    pH Can increase hydrolysis rates, especially under alkaline conditions, decreasing persistence.Aqueous environments, soil pore water.
    Redox Potential Low redox potential (anoxic conditions) can lead to reductive degradation, decreasing persistence.Anoxic sediments, saturated soils.
    Organic Matter Content Can sorb the compound, potentially reducing its bioavailability for degradation but also facilitating some reactions.Soil, sediment.

    Table 3: Factors Influencing the Environmental Persistence of this compound

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.